5-HT7 agonist 1

Übersicht

Beschreibung

5-HT7 agonist 1 is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-HT7 agonist 1 typically involves the reaction of 2-chlorobenzyl chloride with 1-piperazine in the presence of a base to form the intermediate 4-[(2-chlorophenyl)methyl]-1-piperazine. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-HT7 agonist 1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Fragile X Syndrome

Recent research has demonstrated that LP-211 can correct synaptic dysfunctions in animal models of Fragile X Syndrome. In experiments with Fmr1 knockout mice, which model this condition, LP-211 effectively reversed mGluR-LTD, restoring normal synaptic function . This suggests that 5-HT7 agonists may serve as novel pharmacological tools for treating Fragile X Syndrome.

Mood Disorders

The role of 5-HT7 receptors in mood regulation has led to investigations into their potential as targets for antidepressant therapies. Studies have shown that pharmacological blockade or agonism of these receptors can yield rapid antidepressant-like effects in animal models . For instance, LP-211 has been associated with increased exploratory behavior and reduced anxiety-related responses, indicating its promise for treating anxiety and depression .

Cognitive Enhancement

In addition to mood regulation, 5-HT7 agonists like LP-211 have been linked to cognitive enhancement. Research indicates that these compounds can improve learning and memory performance in various behavioral tasks . The ability to modulate synaptic plasticity may underlie these cognitive benefits.

Comparative Pharmacokinetic Properties

A comparative analysis of various 5-HT7 receptor agonists reveals significant differences in their pharmacokinetic profiles:

| Compound | Binding Affinity (Ki) | Selectivity | In Vivo Efficacy |

|---|---|---|---|

| LP-211 | 379 nM | High | Effective |

| BA-10 | Improved over LP-211 | High | Effective |

| PF-62 | Higher than LP-211 | Moderate | Under investigation |

| MM-2 | Comparable to LP-211 | Low | Not effective |

This table illustrates the advancements in developing selective agonists with improved metabolic stability and efficacy compared to earlier compounds like LP-211 .

Case Studies

Several case studies have documented the effects of 5-HT7 agonists on specific disorders:

- Anxiety Disorders : A study utilizing LP-211 showed a significant reduction in anxiety-like behaviors in animal models subjected to stress tests, supporting its therapeutic potential for anxiety disorders .

- Cognitive Impairments : In a controlled study involving aged rats, administration of LP-211 resulted in enhanced performance in memory tasks compared to control groups, indicating its cognitive-enhancing properties .

- Seizure Disorders : Evidence suggests that modulation of the 5-HT7 receptor may influence seizure thresholds, with studies indicating that both agonism and antagonism can alter seizure susceptibility in genetically modified mice .

Wirkmechanismus

The mechanism of action of 5-HT7 agonist 1 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-[(2-chlorophenyl)methyl]-1-piperazine

- 2-chlorobenzyl chloride

- Indole derivatives

Uniqueness

5-HT7 agonist 1 is unique due to its specific structure, which combines the indole nucleus with a piperazine ring and a chlorophenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

The 5-HT7 receptor, a member of the serotonin receptor family, has garnered significant attention due to its involvement in various physiological and pathological processes. The compound known as 5-HT7 agonist 1 plays a crucial role in modulating these receptors, influencing behaviors related to mood, cognition, and circadian rhythms. This article delves into the biological activity of this compound, supported by case studies and detailed research findings.

Overview of 5-HT7 Receptor Function

The 5-HT7 receptor is primarily coupled with the Gs protein, leading to the activation of adenylyl cyclase (AC) and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade triggers several downstream signaling pathways, including the activation of protein kinase A (PKA) and extracellular signal-regulated kinases (ERK), which are vital for neuronal function and plasticity .

Cellular Signaling : Upon activation by agonists such as this compound, the receptor stimulates various intracellular pathways:

- Increased cAMP Production : This is crucial for synaptic plasticity and cognitive functions.

- Activation of ERK Pathway : ERK signaling is associated with neuroprotection and memory formation .

Neurite Outgrowth : Studies have shown that 5-HT7 agonists promote neurite outgrowth through pathways involving Cdc42 and mTOR, suggesting a role in neuronal development and repair .

Behavioral Effects

Cognitive Enhancement : Research indicates that administration of this compound can enhance cognitive functions such as learning and memory. In animal models, it has been observed that these agonists improve performance in tasks requiring memory consolidation .

Mood Regulation : The modulation of the 5-HT7 receptor has been linked to antidepressant-like effects. For instance, studies using selective antagonists have demonstrated reduced immobility in forced swim tests (FST), indicating potential therapeutic benefits for depression .

Case Studies

- Learning and Memory : In a study involving rats, administration of LP-211 (a selective 5-HT7 agonist) resulted in improved exploration behavior and enhanced visual memory consolidation. This indicates that the activation of the 5-HT7 receptor can positively influence cognitive processes .

- Anxiety Models : In models simulating anxiety disorders, compounds targeting the 5-HT7 receptor exhibited anxiolytic effects, suggesting their potential use in treating anxiety-related conditions .

- Neurodevelopmental Disorders : Research has shown that selective 5-HT7R agonists can ameliorate symptoms in animal models of Autism Spectrum Disorder (ASD), enhancing social abilities and reducing stereotypy .

Comparative Data Table

| Compound | Affinity (Ki) | EC50 | Selectivity Over 5-HT1AR |

|---|---|---|---|

| This compound | <10 nM | ~19 nM | High |

| LP-211 | ~6 nM | ~45 nM | Moderate |

| AS-19 | ~8 nM | ~30 nM | Low |

Eigenschaften

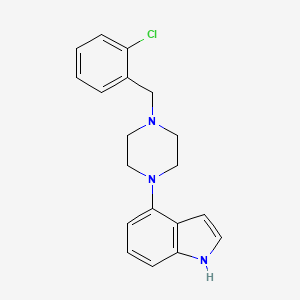

IUPAC Name |

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHUKLQDWXAECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324542 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727402 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334974-31-1 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.